Cas no 52994-61-3 (2-(1-benzothiophen-3-yl)ethyl(methyl)amine)

2-(1-Benzothiophen-3-yl)ethyl(methyl)amine is a heterocyclic amine derivative featuring a benzothiophene core, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and potential as a building block for pharmacologically active molecules. The benzothiophene moiety enhances stability and binding affinity in target interactions, while the ethyl(methyl)amine side chain offers flexibility for further functionalization. Its well-defined synthesis and purity make it suitable for research applications, including the development of CNS-targeting agents or optoelectronic materials. The compound's balanced lipophilicity and reactivity profile further support its utility in exploratory synthetic workflows.
2-(1-benzothiophen-3-yl)ethyl(methyl)amine structure
52994-61-3 structure
Product Name:2-(1-benzothiophen-3-yl)ethyl(methyl)amine
CAS No:52994-61-3
MF:C11H13NS
MW:191.29262137413
CID:1580119
PubChem ID:40599
Update Time:2025-06-08

2-(1-benzothiophen-3-yl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-benzothiophen-3-yl)-N-methylethanamine
    • 2-(1-benzothiophen-3-yl)ethyl(methyl)amine
    • [2-(1-benzothiophen-3-yl)ethyl](methyl)amine
    • 52994-61-3
    • BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-
    • 3-(2-(Methylamino)ethyl)benzo(b)thiophene
    • SCHEMBL6973697
    • AKOS013048457
    • 2-(Benzo[b]thiophen-3-yl)-N-methylethan-1-amine
    • BRN 1367853
    • EN300-1859850
    • N-Methylbenzo(b)thiophene-3-ethylamine
    • DTXSID70201027
    • Inchi: 1S/C11H13NS/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12H,6-7H2,1H3
    • InChI Key: UWWLQUATUMACJU-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)CCNC

Computed Properties

  • Exact Mass: 191.07699
  • Monoisotopic Mass: 191.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 40.3Ų

Experimental Properties

  • PSA: 12.03

2-(1-benzothiophen-3-yl)ethyl(methyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859850-1g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
1g
$557.0 2023-09-18
Enamine
EN300-1859850-5g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
5g
$1614.0 2023-09-18
Enamine
EN300-1859850-10g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
10g
$2393.0 2023-09-18
Enamine
EN300-1859850-0.05g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
0.05g
$468.0 2023-09-18
Enamine
EN300-1859850-0.1g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
0.1g
$490.0 2023-09-18
Enamine
EN300-1859850-0.25g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
0.25g
$513.0 2023-09-18
Enamine
EN300-1859850-0.5g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
0.5g
$535.0 2023-09-18
Enamine
EN300-1859850-1.0g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
1g
$1414.0 2023-06-02
Enamine
EN300-1859850-2.5g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
2.5g
$1089.0 2023-09-18
Enamine
EN300-1859850-5.0g
[2-(1-benzothiophen-3-yl)ethyl](methyl)amine
52994-61-3
5g
$4102.0 2023-06-02

Additional information on 2-(1-benzothiophen-3-yl)ethyl(methyl)amine

Professional Introduction to 2-(1-benzothiophen-3-yl)ethyl(methyl)amine (CAS No. 52994-61-3)

2-(1-benzothiophen-3-yl)ethyl(methyl)amine, identified by its CAS number 52994-61-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic amines, characterized by its intricate molecular structure that includes a benzothiophene moiety linked to an ethyl group substituted with a methylamine moiety. The benzothiophene ring system is particularly noteworthy due to its presence in numerous bioactive molecules, making this compound a subject of considerable interest in medicinal chemistry.

The molecular structure of 2-(1-benzothiophen-3-yl)ethyl(methyl)amine features a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring. This structural motif is well-documented for its role in conferring biological activity to various pharmaceutical agents. The presence of the ethyl and methylamine substituents further enhances the compound's potential pharmacological properties. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in modulating its interaction with biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzothiophene derivatives. The unique electronic and steric properties of the benzothiophene ring make it an attractive scaffold for designing molecules with specific biological activities. For instance, studies have shown that benzothiophene-based compounds exhibit potential in the treatment of neurological disorders, cancer, and infectious diseases. The amine functional groups in 2-(1-benzothiophen-3-yl)ethyl(methyl)amine are particularly relevant, as they can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and efficacy.

One of the most compelling aspects of 2-(1-benzothiophen-3-yl)ethyl(methyl)amine is its versatility as a building block in drug discovery. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic profiles and enhanced target specificity. For example, modifications to the substituents on the benzothiophene ring or the amine groups have led to compounds with enhanced solubility, reduced toxicity, and improved bioavailability. These advancements underscore the importance of 2-(1-benzothiophen-3-yl)ethyl(methyl)amine as a key intermediate in the synthesis of next-generation pharmaceuticals.

The synthesis of 2-(1-benzothiophen-3-yl)ethyl(methyl)amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability, which is essential for both academic research and industrial applications.

From a computational chemistry perspective, 2-(1-benzothiophen-3-yl)ethyl(methyl)amine has been extensively studied using various modeling techniques. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. Quantum mechanical calculations have helped elucidate its electronic structure and reactivity patterns. These computational studies are invaluable for guiding experimental design and for predicting the behavior of this compound in different environments.

The pharmacological potential of 2-(1-benzothiophen-3-yl)ethyl(methyl)amine has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to interact with various enzymes and receptors, suggesting potential applications in treating conditions such as inflammation, pain, and neurodegenerative diseases. In vivo studies have further corroborated these findings by showing that this compound can modulate physiological processes at therapeutic doses. These preclinical findings have laid the groundwork for future clinical investigations aimed at evaluating its efficacy and safety profile in human populations.

The regulatory landscape for compounds like 2-(1-benzothiophen-3-yl)ethyl(methyl)amine is complex but well-defined. Regulatory agencies require comprehensive data on chemical synthesis, pharmacokinetics, toxicology, and clinical efficacy before approving new drugs for human use. The development pipeline for this compound must adhere to stringent guidelines to ensure that it meets safety and efficacy standards set by global health authorities. This rigorous regulatory framework ensures that only compounds with demonstrated therapeutic value reach patients.

In conclusion, 2-(1-benzothiophen-3-yl)ethyl(methyl)amine (CAS No. 52994-61-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, combined with its potential biological activities, makes it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.